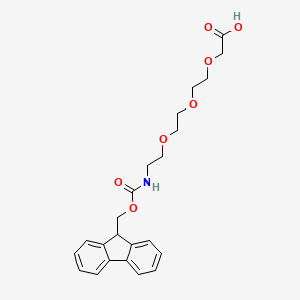
Fmoc-NH-PEG3-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-NH-PEG3-CH2COOH is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Scientific Research Applications
Synthesis of Pegylated Peptides
Fmoc-NH-PEG3-CH2COOH is used in the site-specific pegylation of peptides. This process is significant in modifying peptides at the NH2-terminus, side-chain positions, or COOH-terminus using solid-phase Fmoc/tBu methodologies. An example is the pegylation of a model tridecapeptide fragment of interleukin-2, demonstrating the utility of this compound in peptide modification (Lu & Felix, 2009).
Synthesis of Peptide Thioesters
It enables the synthesis of large peptide thioesters using Fmoc-SPPS (Solid Phase Peptide Synthesis), which is crucial for the total synthesis of functional peptide conjugates. For example, its application facilitated the first total synthesis of a SUMO-1-SEA peptide thioester surrogate (Boll et al., 2014).
Creation of DNA Arrays
In studies involving surface plasmon resonance imaging of protein−DNA interactions, this compound is used in a multistep surface modification procedure for creating DNA arrays on gold surfaces. This application highlights its role in complex biochemical assays and surface chemistry (Brockman et al., 1999).
Nanocarrier for Drug Delivery
this compound is utilized as a nanocarrier for drugs like paclitaxel. It provides high loading capacity, stability, and low toxicity in drug delivery systems, demonstrating its importance in pharmacological applications (Zhang et al., 2014).
Synthesis of Functional Materials
This compound is key in the self-organization of Fmoc-modified amino acids and peptides. It is used in creating materials with diverse applications including cell cultivation, bio-templating, optical properties, drug delivery, and therapeutic applications (Tao et al., 2016).
Solid Phase Peptide Synthesis
It has been employed in the solid-phase peptide synthesis, offering a variety of solid supports, linkages, and protecting groups, enabling the synthesis of biologically active peptides and proteins (Fields & Noble, 2009).
Drug Delivery Improvement
Studies have used PEGylated Fmoc-amino acid conjugates to understand carrier-drug interactions, leading to insights into the structural optimization of nanocarriers for enhanced drug delivery efficacy (Zhang et al., 2015).
properties
IUPAC Name |
2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO7/c25-22(26)16-30-14-13-29-12-11-28-10-9-24-23(27)31-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,21H,9-16H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOJSAOJCBOZTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

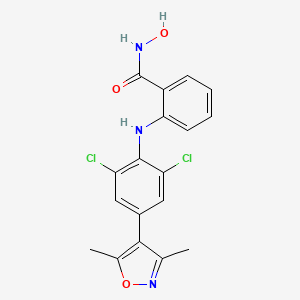

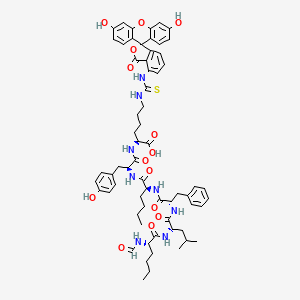
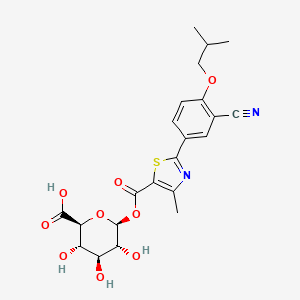
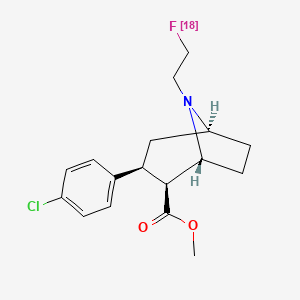
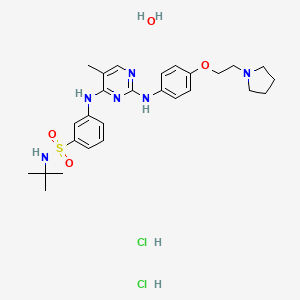
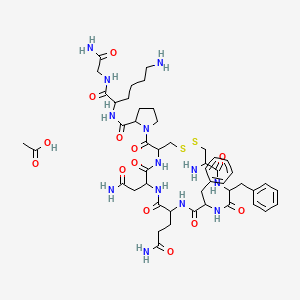
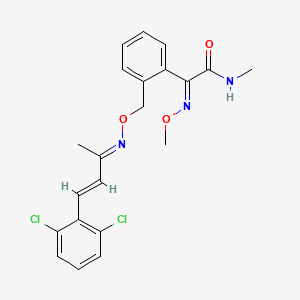

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

